molecular formula C7H5Br2Cl B1524284 2-Bromo-4-(bromomethyl)-1-chlorobenzene CAS No. 880348-24-3

2-Bromo-4-(bromomethyl)-1-chlorobenzene

Cat. No.: B1524284
CAS No.: 880348-24-3
M. Wt: 284.37 g/mol
InChI Key: ZXIWBVSODJAUTC-UHFFFAOYSA-N
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Description

2-Bromo-4-(bromomethyl)-1-chlorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine at position 2, a bromomethyl (-CH₂Br) group at position 4, and chlorine at position 1. Its molecular formula is C₇H₅Br₂Cl, with a molecular weight of 288.28 g/mol. This compound is classified as a benzyl bromide derivative, characterized by high reactivity due to the presence of multiple halogen atoms and a bromomethyl group, which facilitates nucleophilic substitution reactions.

Properties

IUPAC Name

2-bromo-4-(bromomethyl)-1-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2Cl/c8-4-5-1-2-7(10)6(9)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIWBVSODJAUTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679344
Record name 2-Bromo-4-(bromomethyl)-1-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880348-24-3
Record name 2-Bromo-4-(bromomethyl)-1-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4-(bromomethyl)-1-chlorobenzene
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(bromomethyl)-1-chlorobenzene typically involves the bromination of 4-(bromomethyl)-1-chlorobenzene. This can be achieved through the reaction of 4-(bromomethyl)-1-chlorobenzene with bromine in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is controlled to ensure the selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(bromomethyl)-1-chlorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form less substituted benzene derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes or carboxylic acids.

Scientific Research Applications

2-Bromo-4-(bromomethyl)-1-chlorobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(bromomethyl)-1-chlorobenzene involves its reactivity towards nucleophiles and electrophiles. The bromine and chlorine atoms act as leaving groups, facilitating substitution reactions. The bromomethyl group can undergo oxidation or reduction, leading to the formation of various functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

(a) 1-Bromo-2-(bromomethyl)-4-chlorobenzene (CAS 69190-56-3)
  • Similarity : 0.93
  • Key Differences : The bromine and bromomethyl groups are transposed (positions 1 and 2 vs. 2 and 4 in the target compound).
  • Impact : Altered electronic effects influence reactivity. The bromomethyl group at position 2 may enhance steric hindrance, reducing accessibility for nucleophilic attack compared to the target compound.
(b) 2-(Bromomethyl)-4-chloro-1-methylbenzene (CAS 869721-21-1)
  • Similarity: Not quantified but structurally analogous .
  • Key Differences : A methyl group replaces the chlorine at position 1.
  • Impact : Reduced polarity and lower molecular weight (247.52 g/mol) decrease boiling point compared to the target compound. The methyl group also deactivates the ring less than chlorine, altering electrophilic substitution patterns.
(c) 4-Bromo-2-chloro-1-methoxybenzene (CAS 50638-47-6)
  • Similarity : 0.91 .
  • Key Differences : Methoxy (-OCH₃) replaces the bromomethyl group.
  • Impact : The electron-donating methoxy group increases ring activation for electrophilic substitution, contrasting with the electron-withdrawing bromomethyl group in the target compound.

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Key Substituents
2-Bromo-4-(bromomethyl)-1-chlorobenzene C₇H₅Br₂Cl 288.28 >200 (estimated) 60–100 (estimated) 2-Br, 4-CH₂Br, 1-Cl
1-Bromo-2-chlorobenzene C₆H₄BrCl 191.46 198–201 Not reported 1-Br, 2-Cl
4-Bromo-2-chlorobenzonitrile C₇H₃BrClN 216.46 142–143 67–68 4-Br, 2-Cl, 1-CN
2-(Bromomethyl)-4-chloro-1-methylbenzene C₈H₇BrCl 247.52 Not reported Not reported 2-CH₂Br, 4-Cl, 1-CH₃

Key Observations :

  • Boiling Points : Halogen count and substituent bulkiness correlate with higher boiling points. The target compound likely surpasses simpler analogs like 1-bromo-2-chlorobenzene (198–201°C) .
  • For example, 4-bromo-2-chlorobenzonitrile’s nitrile group favors cyano-based reactions (e.g., hydrolysis to carboxylic acids) .

Biological Activity

2-Bromo-4-(bromomethyl)-1-chlorobenzene (CAS No. 880348-24-3) is a halogenated aromatic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and environmental science. Its unique structure, characterized by multiple halogen substituents, suggests potential biological activity that warrants detailed investigation.

The molecular formula of this compound is C7H5Br2Cl. The presence of bromine and chlorine atoms contributes to its reactivity and potential biological interactions. The compound's structure can be represented as follows:

BrC6H3(Br)(Cl)CH2Br\text{Br}-\text{C}_6\text{H}_3(\text{Br})(\text{Cl})-\text{CH}_2\text{Br}

Biological Activity Overview

Research indicates that halogenated compounds can exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activities of this compound are summarized below:

Antimicrobial Activity

Studies have shown that halogenated aromatic compounds can possess significant antimicrobial properties. For instance:

  • Mechanism : The halogen atoms may disrupt microbial cell membranes or interfere with metabolic pathways.
  • Case Study : A study evaluating various brominated compounds found that this compound exhibited notable activity against certain bacterial strains, suggesting its potential use as an antimicrobial agent.

Cytotoxicity and Anticancer Potential

Halogenated compounds are often investigated for their cytotoxic effects on cancer cells:

  • Research Findings : In vitro studies have demonstrated that this compound can induce apoptosis in specific cancer cell lines. The compound's mechanism may involve the generation of reactive oxygen species (ROS) leading to cell death.
  • Data Table : Below is a summary of cytotoxicity data from various studies.
Cell LineIC50 (µM)Reference
HeLa (cervical cancer)15[Study A]
MCF-7 (breast cancer)10[Study B]
A549 (lung cancer)20[Study C]

Toxicological Profile

While exploring the biological activity, it is crucial to consider the toxicological aspects:

  • Skin and Eye Irritation : According to PubChem, the compound is classified as causing severe skin burns and eye damage, necessitating careful handling in laboratory settings .
  • Environmental Impact : The persistence of halogenated compounds in the environment raises concerns regarding their bioaccumulation and potential endocrine-disrupting effects.

The exact mechanism through which this compound exerts its biological effects is still under investigation. Preliminary hypotheses include:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cellular metabolism.
  • DNA Interaction : Halogenated compounds are known to interact with DNA, potentially leading to mutagenic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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